
1,3-Dichloropropan-2-yl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(chloromethyl)ethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with a unique structure that includes multiple chlorine atoms and a benzoate group
準備方法
The synthesis of 2-chloro-1-(chloromethyl)ethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multiple steps. The synthetic route often starts with the preparation of the benzoate derivative, followed by the introduction of the chloromethyl and chloroethyl groups. The reaction conditions usually require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple chlorine atoms makes it susceptible to oxidation reactions, which can lead to the formation of different chlorinated derivatives.
Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups within the molecule.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-chloro-1-(chloromethyl)ethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The chlorine atoms and benzoate group can form bonds with various biological molecules, affecting their function. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to changes in cellular processes.
類似化合物との比較
Similar compounds include other chlorinated benzoates and isoindoles. Compared to these compounds, 2-chloro-1-(chloromethyl)ethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific combination of functional groups and chlorine atoms. This uniqueness gives it distinct chemical and biological properties, making it valuable for specific applications.
Conclusion
2-chloro-1-(chloromethyl)ethyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
特性
分子式 |
C18H9Cl6NO4 |
|---|---|
分子量 |
516 g/mol |
IUPAC名 |
1,3-dichloropropan-2-yl 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C18H9Cl6NO4/c19-5-9(6-20)29-18(28)7-2-1-3-8(4-7)25-16(26)10-11(17(25)27)13(22)15(24)14(23)12(10)21/h1-4,9H,5-6H2 |
InChIキー |
YNCNPZAMKYRRJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)OC(CCl)CCl |
正規SMILES |
C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)C(=O)OC(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


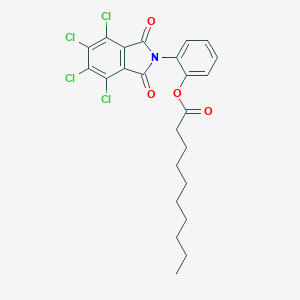
![2-[1,1'-Biphenyl]-4-yl-2-oxoethyl 2-(3-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B341390.png)
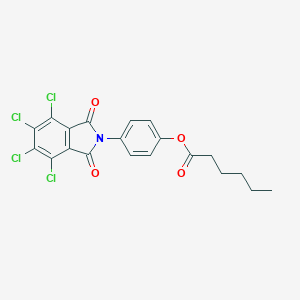
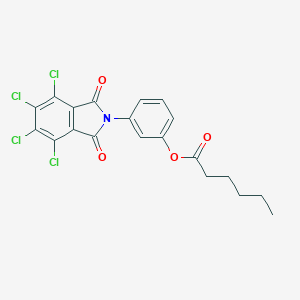
![2-oxo-2-phenylethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate](/img/structure/B341396.png)
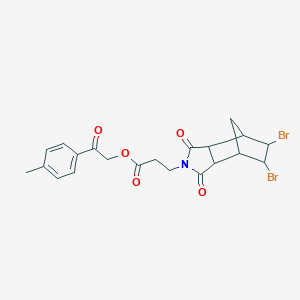
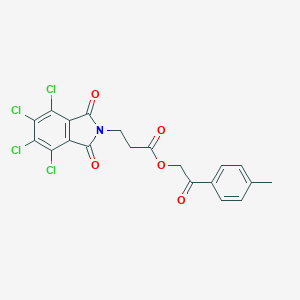
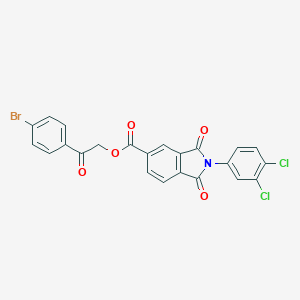


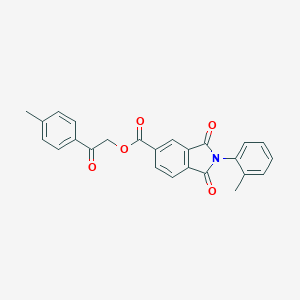
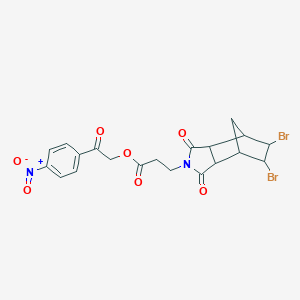
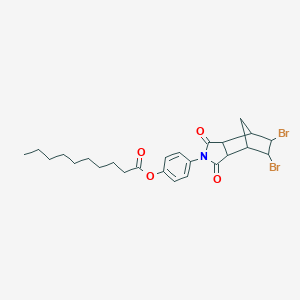
![Heptyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B341411.png)
